2-(Propan-2-yloxy)ethyl 4-(2-chloro-6-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
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Overview
Description
2-(Propan-2-yloxy)ethyl 4-(2-chloro-6-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a complex organic compound with potential applications in medicinal chemistry. This compound is characterized by its unique structural features, which include a tetrahydropyridine ring, a carboxylate group, and various substituents such as chloro, fluoro, and propan-2-yloxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yloxy)ethyl 4-(2-chloro-6-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactionsThe final steps involve the esterification of the carboxylate group with 2-(Propan-2-yloxy)ethanol under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of metal-catalyzed reactions to enhance yield and efficiency. Transition metals such as iron, nickel, and ruthenium can serve as catalysts in these processes .
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yloxy)ethyl 4-(2-chloro-6-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Halogen atoms (chloro and fluoro) can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-(Propan-2-yloxy)ethyl 4-(2-chloro-6-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Propan-2-yloxy)ethyl 4-(2-chloro-6-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may modulate neurotransmitter systems in the central nervous system, similar to other antidepressants. It may also interact with enzymes and receptors involved in various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Vortioxetine: A bis-aryl-sulfanyl amine with antidepressant properties.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Exhibits antimicrobial and antiproliferative activities.
Quinoline/quinoxaline derivatives: Known for their microbiocidal activity.
Uniqueness
2-(Propan-2-yloxy)ethyl 4-(2-chloro-6-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-propan-2-yloxyethyl 4-(2-chloro-6-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClFNO4/c1-10(2)24-7-8-25-18(23)16-11(3)21-15(22)9-12(16)17-13(19)5-4-6-14(17)20/h4-6,10,12H,7-9H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLIUQOELGKGLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C2=C(C=CC=C2Cl)F)C(=O)OCCOC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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